

# Application Note: Sordarin Sodium In Vitro Protein Synthesis Inhibition Assay

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## Compound of Interest

Compound Name: Sordarin sodium

Cat. No.: B1324554

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Audience: Researchers, scientists, and drug development professionals.

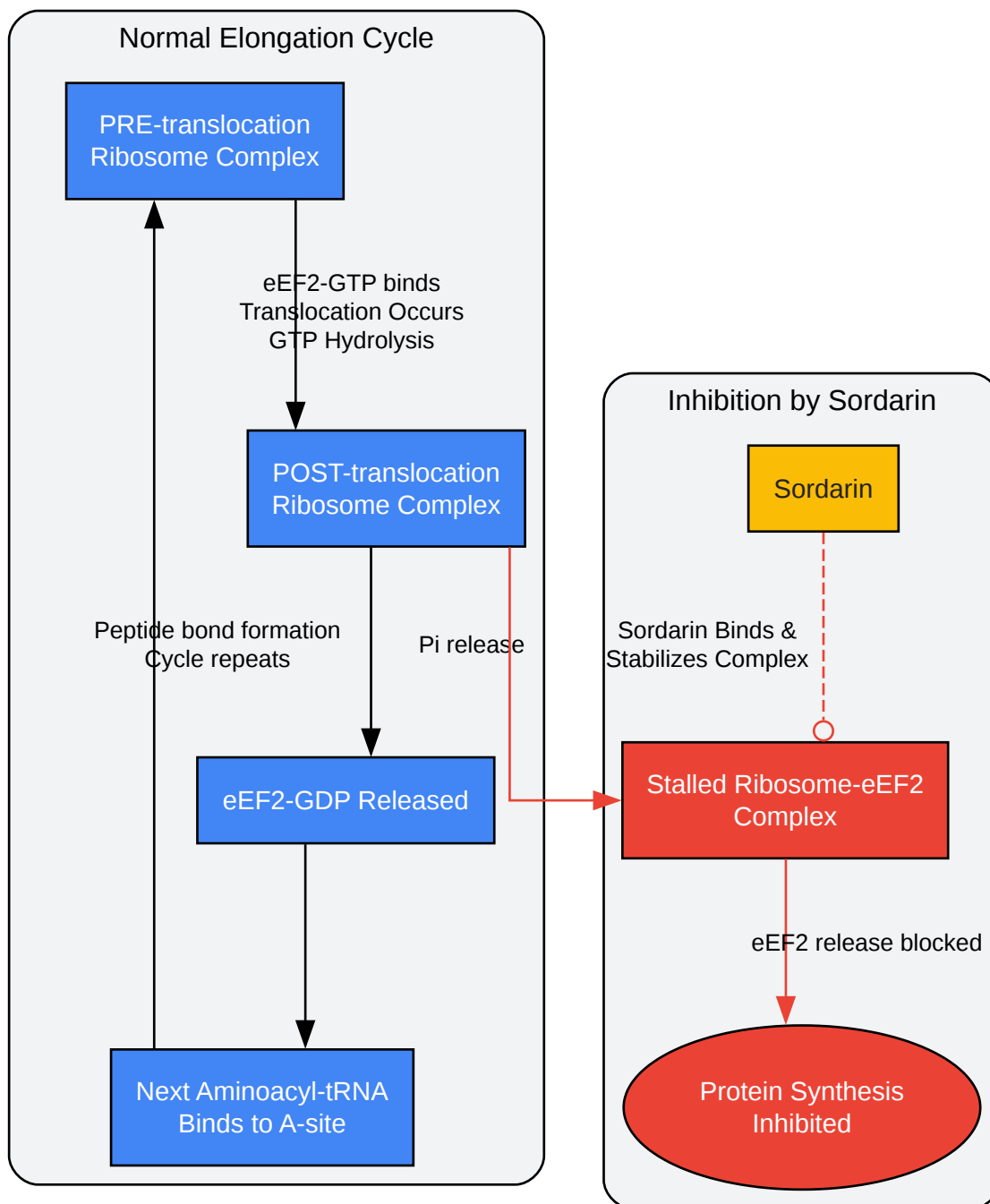
## Abstract

Sordarin and its derivatives represent a class of antifungal agents with a unique mechanism of action, selectively inhibiting protein synthesis in fungi.[1] Unlike many antifungals that target the cell membrane, sordarin acts on the elongation phase of translation by stabilizing the complex formed by the ribosome and eukaryotic Elongation Factor 2 (eEF2).[1][2] This action effectively freezes the translocation step, halting polypeptide chain elongation.[3][4] This application note provides a detailed protocol for an in vitro protein synthesis inhibition assay using **Sordarin sodium**. The assay measures the incorporation of a radiolabeled amino acid into a polypeptide chain in a fungal cell-free system, allowing for the determination of inhibitory activity and calculation of metrics such as the 50% inhibitory concentration (IC<sub>50</sub>). This method is crucial for screening novel sordarin analogs and investigating the molecular basis of antifungal resistance.

## Mechanism of Action of Sordarin

Sordarin exerts its antifungal effect by specifically targeting eukaryotic Elongation Factor 2 (eEF2), a key protein in the translation elongation cycle. During protein synthesis, eEF2 catalyzes the GTP-dependent translocation of the ribosome along the mRNA. Sordarin binds to and stabilizes the ribosome-eEF2 complex after translocation, preventing the release of eEF2. This stalled complex blocks the binding of the next aminoacyl-tRNA, thereby inhibiting further

peptide chain elongation and leading to cell growth arrest. This high specificity for the fungal translation machinery makes sordarin an attractive candidate for antifungal drug development.



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Caption: Mechanism of Sordarin's inhibition of protein synthesis.

# Experimental Protocol: Poly(U)-Directed In Vitro Translation Assay

This protocol is adapted from methodologies used to assess sordarin's effect on fungal cell-free systems. It measures the synthesis of a polyphenylalanine chain from a polyuridylic acid (poly(U)) template by quantifying the incorporation of radiolabeled phenylalanine ( $[^{14}\text{C}]\text{Phe}$ ).

## 1. Preparation of Fungal Cell-Free Lysate (S-100 Fraction)

This procedure is based on the method described by Tuite and Plesset.

- **Cell Culture:** Grow fungal cells (e.g., *Candida albicans*) in a suitable medium (e.g., yeast nitrogen base with 2% glucose) to the mid-logarithmic phase.
- **Harvesting:** Harvest cells by centrifugation and wash them twice with ice-cold lysis buffer (30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT, 8.5% w/v mannitol).
- **Lysis:** Resuspend the cell pellet in an equal volume of lysis buffer supplemented with 1 mM phenylmethylsulfonyl fluoride (PMSF). Lyse the cells by mechanical disruption, such as grinding with glass beads in a cell homogenizer. Perform lysis cycles at 4°C.
- **Clarification:** Centrifuge the lysate at 5,000 x g for 5 minutes to remove beads and cell debris.
- **Fractionation:** Transfer the supernatant and centrifuge at 30,000 x g for 20 minutes.
- **S-100 Preparation:** Aspirate the resulting supernatant and centrifuge at 100,000 x g for 30 minutes to pellet ribosomes. The final supernatant is the post-polysomal supernatant (S-100 fraction), containing necessary soluble factors for translation.
- **Storage:** Aliquot the S-100 fraction, flash-freeze in liquid nitrogen, and store at -80°C.

## 2. In Vitro Translation Reaction

- **Reaction Mixture:** Prepare the reaction mixture on ice. For a standard 50  $\mu\text{L}$  reaction, combine the following components:

- Fungal S-100 Lysate
- Ribosomes (if separated from S-100)
- Poly(U) mRNA template
- [ $^{14}\text{C}$ ]Phenylalanine
- ATP/GTP energy regenerating system (creatine phosphate and creatine phosphokinase)
- Buffer (containing HEPES-KOH, potassium acetate, magnesium acetate, DTT)
- Spermidine
- Unlabeled amino acid mixture (excluding phenylalanine)
- Compound Preparation: Dissolve **Sordarin sodium** in a suitable solvent, such as 25% (v/v) dimethyl sulfoxide (DMSO). Prepare serial dilutions to test a range of final concentrations. Ensure the final DMSO concentration in the assay is constant across all samples (e.g., 2.5%) and does not inhibit the reaction.
- Assay Setup: Add the appropriate concentration of **Sordarin sodium** or vehicle control (DMSO) to the reaction tubes.
- Initiation and Incubation: Start the reaction by adding the S-100 lysate/ribosomes. Incubate the mixture for 60 minutes at 30°C.

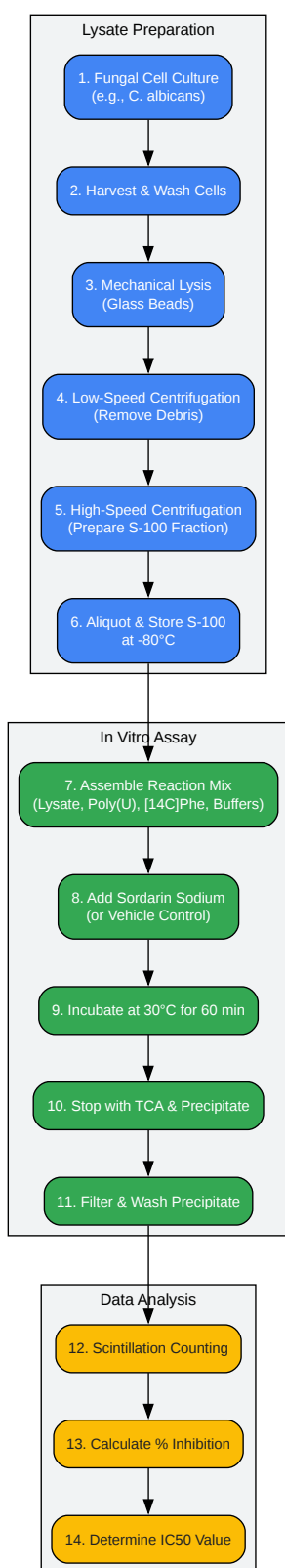
### 3. Measurement of [ $^{14}\text{C}$ ]Phe Incorporation

- Precipitation: Stop the reaction by adding trichloroacetic acid (TCA). This will precipitate the newly synthesized, radiolabeled polyphenylalanine chains.
- Washing: Collect the precipitate by filtration (e.g., through glass fiber filters) and wash several times with cold TCA and ethanol to remove unincorporated [ $^{14}\text{C}$ ]Phe.
- Quantification: Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

#### 4. Data Analysis

- Calculate Percent Inhibition:
  - $\% \text{ Inhibition} = [1 - (\text{CPM\_Sordarin} / \text{CPM\_Control})] * 100$
  - Where CPM\_Sordarin is the counts per minute for the sordarin-treated sample and CPM\_Control is for the vehicle-treated sample.
- Determine IC50: Plot the percent inhibition against the logarithm of the **Sordarin sodium** concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of protein synthesis activity.

## Experimental Workflow



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Caption: Workflow for the Sordarin in vitro protein synthesis assay.

## Data Presentation: Inhibitory Activity of Sordarin Compounds

The following table summarizes the 50% inhibitory concentrations (IC<sub>50</sub>) of sordarin and a derivative against cell-free translation systems from various pathogenic fungi. The data highlights the compound's potent activity against sensitive species and the intrinsic resistance of others.

Compound	Fungal Species	In Vitro Translation IC <sub>50</sub> (µg/mL)
Sordarin	Candida albicans	0.04
Candida glabrata	0.04	
Cryptococcus neoformans	0.08	
Candida krusei	>100	
Candida parapsilosis	>100	
GR135402	Candida albicans	0.01
(Sordarin Derivative)	Candida glabrata	0.01
Cryptococcus neoformans	0.04	
Candida krusei	>100	
Candida parapsilosis	>100	

Data sourced from Domínguez et al., 1998.

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## References

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